(3-(tert-Butoxyimino-methyl)-4-chloro-phenyl)-thiocarbamic acid, O-isopropyl ester
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Overview
Description
(3-(tert-Butoxyimino-methyl)-4-chloro-phenyl)-thiocarbamic acid, O-isopropyl ester is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure, which includes a tert-butoxyimino group, a chloro-substituted phenyl ring, and a thiocarbamic acid ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(tert-Butoxyimino-methyl)-4-chloro-phenyl)-thiocarbamic acid, O-isopropyl ester typically involves multiple steps. One common method includes the reaction of 4-chloroaniline with tert-butyl nitrite to form the tert-butoxyimino intermediate. This intermediate is then reacted with isopropyl chloroformate in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(3-(tert-Butoxyimino-methyl)-4-chloro-phenyl)-thiocarbamic acid, O-isopropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, (3-(tert-Butoxyimino-methyl)-4-chloro-phenyl)-thiocarbamic acid, O-isopropyl ester is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique chemical properties may allow it to act as a drug candidate for treating various diseases .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes .
Mechanism of Action
The mechanism of action of (3-(tert-Butoxyimino-methyl)-4-chloro-phenyl)-thiocarbamic acid, O-isopropyl ester involves its interaction with specific molecular targets. The tert-butoxyimino group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The chloro-substituted phenyl ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
- (3-(tert-Butoxyimino-methyl)-4-fluoro-phenyl)-thiocarbamic acid, O-isopropyl ester
- (3-(tert-Butoxyimino-methyl)-4-bromo-phenyl)-thiocarbamic acid, O-isopropyl ester
- (3-(tert-Butoxyimino-methyl)-4-methyl-phenyl)-thiocarbamic acid, O-isopropyl ester
Uniqueness
Compared to similar compounds, (3-(tert-Butoxyimino-methyl)-4-chloro-phenyl)-thiocarbamic acid, O-isopropyl ester is unique due to the presence of the chloro group, which enhances its reactivity and binding affinity in various chemical and biological applications .
Properties
CAS No. |
165549-68-8 |
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Molecular Formula |
C15H21ClN2O2S |
Molecular Weight |
328.9 g/mol |
IUPAC Name |
O-propan-2-yl N-[4-chloro-3-[(E)-(2-methylpropan-2-yl)oxyiminomethyl]phenyl]carbamothioate |
InChI |
InChI=1S/C15H21ClN2O2S/c1-10(2)19-14(21)18-12-6-7-13(16)11(8-12)9-17-20-15(3,4)5/h6-10H,1-5H3,(H,18,21)/b17-9+ |
InChI Key |
RCXQHLSNKCYCLP-RQZCQDPDSA-N |
Isomeric SMILES |
CC(C)OC(=S)NC1=CC(=C(C=C1)Cl)/C=N/OC(C)(C)C |
Canonical SMILES |
CC(C)OC(=S)NC1=CC(=C(C=C1)Cl)C=NOC(C)(C)C |
Origin of Product |
United States |
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